1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine is a chemical compound with potential applications in medicinal chemistry and biological research. It is classified as an aminobenzopyran derivative, which suggests its relevance in various pharmacological contexts. The compound can be synthesized through several methods, which involve forming the benzopyran ring and introducing the ethanamine group.
The compound's IUPAC name is (1S)-1-(3,4-dihydro-2H-chromen-3-yl)ethanamine, with the molecular formula and a molecular weight of 177.24 g/mol. The compound is categorized under benzopyran derivatives, which are known for their diverse biological activities, including potential anti-inflammatory and antioxidant properties .
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine typically involves two primary steps:
In industrial settings, large-scale cyclization reactions are optimized to ensure high yields and purity. Efficient purification techniques such as crystallization or chromatography are employed to isolate the product after synthesis.
The molecular structure of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine can be represented by its canonical SMILES notation: CC(C1CC2=CC=CC=C2OC1)N
. The compound features a benzopyran moiety fused with an ethanamine group, contributing to its unique chemical properties.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 177.24 g/mol |
IUPAC Name | (1S)-1-(3,4-dihydro-2H-chromen-3-yl)ethanamine |
InChI Key | NCVZKLQVXVBWEA-PEHGTWAWSA-N |
Isomeric SMILES | CC@@HN |
The compound can undergo several types of chemical reactions:
Typical reagents for these reactions include:
The mechanism by which 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine exerts its effects involves interactions with specific enzymes or receptors within biological systems. It may modulate biochemical pathways associated with inflammation and oxidative stress, potentially leading to therapeutic benefits in various conditions .
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic benzopyran structure combined with the hydrophilic ethanamine group.
Key chemical properties include:
Relevant data regarding its reactivity suggest it could serve as a precursor for further chemical modifications aimed at enhancing its biological activity .
The compound has several potential applications in scientific research:
The construction of the 3,4-dihydro-2H-1-benzopyran scaffold relies on regioselective cyclization strategies that govern both yield and functionality. Acid-catalyzed condensation of substituted phenols with α,β-unsaturated carbonyls enables C-3 functionalization during ring formation. This method employs triflic acid or ZnCl₂ at 80–100°C, achieving cyclization yields >85% while tolerating electron-donating groups (e.g., 6-methoxy or 7-methyl substituents) on the phenolic ring [2]. Alternatively, palladium-catalyzed coupling of ortho-bromophenols with tertiary allylic alcohols (e.g., linalool) generates benzopyrans with defined C-3 quaternary centers. Using Pd(OAc)₂ (5 mol%) and Cs₂CO₃ in acetonitrile at 100°C, this method delivers 70–78% yield but requires precise stoichiometric control to avoid diarylation byproducts [5].
A breakthrough approach involves ortho-quinone methide intermediates generated in situ from o-hydroxybenzyl alcohols under basic conditions (K₂CO₃, DMF, 60°C). Trapping these intermediates with acrylonitrile followed by reduction yields 3-substituted chromans with C-3 ethylamine chains. This sequence achieves >90% regioselectivity for 3,4-cis diastereomers, crucial for downstream functionalization [2].
Table 1: Comparative Analysis of Benzopyran Cyclization Methods
Method | Conditions | Yield (%) | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
Acid-catalyzed condensation | Triflic acid, CH₂Cl₂, 80°C | 85–92 | Moderate (3:1 dr) | Alkyl, methoxy, halogens |
Pd-catalyzed coupling | Pd(OAc)₂, Cs₂CO₃, CH₃CN, 100°C | 70–78 | High | Halogens, esters |
ortho-Quinone methide | K₂CO₃, DMF, acrylonitrile, 60°C | 88–95 | High (10:1 dr) | Hydroxy, nitro, cyano |
Introduction of the ethylamine moiety at C-3 employs ketone-amine coupling followed by reduction. 3-Acetylbenzopyran (synthesized via Friedel-Crafts acylation) undergoes reductive amination with NH₄OAc/NaBH₃CN in methanol at 25°C, yielding the target amine in 82% efficiency. Catalytic hydrogenation (H₂, 40 psi, PtO₂/EtOH) offers a scalable alternative but suffers from over-reduction of the benzopyran ring in 15–20% of products [2] [6].
Steric and electronic effects profoundly influence reaction kinetics. 6-Fluoro-3-acetylchroman aminates 40% faster than 7-methoxy derivatives due to enhanced ketone electrophilicity. Optimal protocols use buffered conditions (pH 6–7) to suppress iminium hydrolysis while preventing borohydride decomposition. Recent advances utilize catalytic transamination with Ru(II)-pyridylmethyleneamine complexes, converting 3-acetylbenzopyran to the primary amine via isopropylamine shuttle, achieving 90% conversion at 80°C without exogenous reductants [6].
Industrial-scale production leverages bimetallic hydrogenation catalysts to ensure chemoselectivity. Ni-Mo/γ-Al₂O₃ (10 wt% loading), prepared by co-impregnation of (NH₄)₆Mo₇O₂₄ and Ni(NO₃)₂ followed by calcination at 550°C, enables:
Continuous-flow purification addresses challenges in amine isolation:
Table 2: Industrial Hydrogenation and Purification Parameters
Process Step | Conditions | Key Metrics | Quality Controls |
---|---|---|---|
Bimetallic hydrogenation | Ni-Mo/γ-Al₂O₃, 320°C, 0.4 MPa H₂ | Conversion: >99%; Selectivity: 97% | Residual Pd <5 ppm |
Reactive extraction | Toluene/10% aq. citric acid | Amine recovery: 95% | Neutral impurities <0.5% |
Molecular distillation | 120°C, 0.01 mmHg | Purity: 99.5% | Boiling point consistency ±2°C |
Salt crystallization | Ethanol/MTBE, HCl gas | Yield: 88%; ee: 98.5% | Crystal water <0.1% (KF) |
The chiral center at C-1 demands asymmetric synthesis strategies due to divergent bioactivity of enantiomers. Three resolution methods predominate:
Absolute configurations were confirmed by X-ray crystallography of (1S)-camphorsulfonamide derivatives (Flack parameter = -0.02(2)), revealing a twisted half-chair conformation of the benzopyran ring. The (1S)-isomer exhibits 15-fold higher potency than the (1R)-form in preliminary in vitro receptor binding assays, validating the need for stereocontrolled synthesis [5] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0